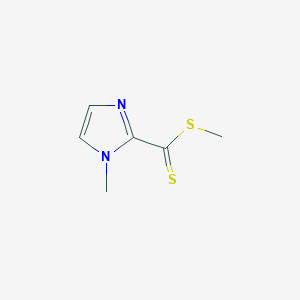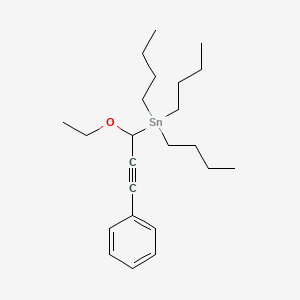
Tributyl(1-ethoxy-3-phenylprop-2-YN-1-YL)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyl(1-ethoxy-3-phenylprop-2-yn-1-yl)stannane is an organotin compound with the molecular formula C23H38OSn. It is a member of the stannane family, which are compounds containing tin (Sn) bonded to organic groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tributyl(1-ethoxy-3-phenylprop-2-yn-1-yl)stannane can be synthesized through the reaction of tributylstannylacetylene with ethyl phenylpropiolate under specific conditions. The reaction typically involves the use of a palladium catalyst and a base, such as triethylamine, to facilitate the coupling reaction. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can also enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Tributyl(1-ethoxy-3-phenylprop-2-yn-1-yl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other byproducts.
Reduction: It can participate in reduction reactions, often involving the cleavage of the tin-carbon bond.
Substitution: The stannane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The reactions are typically carried out under controlled conditions, including specific temperatures and solvents, to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups .
Applications De Recherche Scientifique
Tributyl(1-ethoxy-3-phenylprop-2-yn-1-yl)stannane has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties, such as conductive polymers and nanomaterials.
Medicinal Chemistry: Research is ongoing to investigate its potential as a precursor for the synthesis of bioactive compounds with therapeutic applications.
Mécanisme D'action
The mechanism of action of tributyl(1-ethoxy-3-phenylprop-2-yn-1-yl)stannane involves its ability to participate in radical reactions. The tin-carbon bond can undergo homolytic cleavage to generate radicals, which can then react with other molecules to form new bonds. This property makes it a valuable reagent in radical-mediated organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributyl(1-ethoxyvinyl)tin: This compound undergoes similar reactions, such as Stille coupling, and is used as an acetyl anion equivalent.
Tributyl(3,3-diethoxyprop-1-yn-1-yl)stannane: Another organotin compound with similar reactivity, used in various organic synthesis applications.
Uniqueness
Tributyl(1-ethoxy-3-phenylprop-2-yn-1-yl)stannane is unique due to its specific structure, which includes an ethoxy group and a phenyl group attached to the propynyl moiety. This structure imparts distinct reactivity and properties, making it suitable for specialized applications in organic synthesis and materials science .
Propriétés
Numéro CAS |
111949-08-7 |
|---|---|
Formule moléculaire |
C23H38OSn |
Poids moléculaire |
449.3 g/mol |
Nom IUPAC |
tributyl-(1-ethoxy-3-phenylprop-2-ynyl)stannane |
InChI |
InChI=1S/C11H11O.3C4H9.Sn/c1-2-12-10-6-9-11-7-4-3-5-8-11;3*1-3-4-2;/h3-5,7-8,10H,2H2,1H3;3*1,3-4H2,2H3; |
Clé InChI |
XOQJXUAYLLQEDZ-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C(C#CC1=CC=CC=C1)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


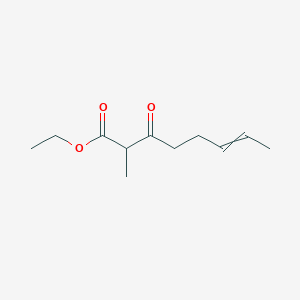
![6,7,8,9-Tetramethylidene-2-oxabicyclo[3.2.2]nonan-3-one](/img/structure/B14309057.png)
![Silane, (1,1-dimethylethyl)dimethyl[[1-(tributylstannyl)hexyl]oxy]-](/img/structure/B14309058.png)
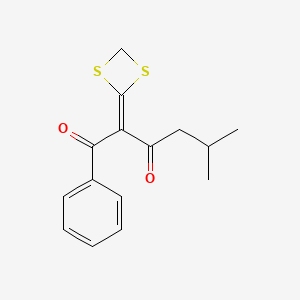

![1-[(4-Azidobenzoyl)oxy]-1H-imidazole](/img/structure/B14309064.png)
![N-[(2-Chlorophenyl)methyl]-N-[2-(thiophen-2-yl)ethyl]glycine](/img/structure/B14309072.png)
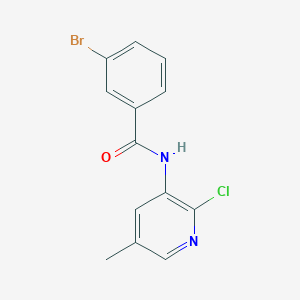
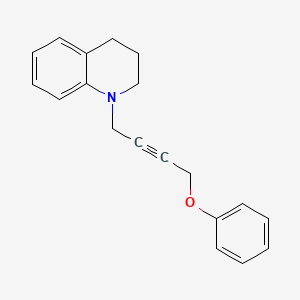
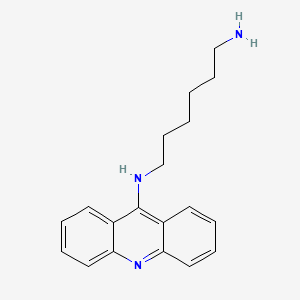
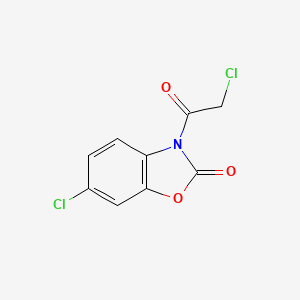
![2,4-Diphenyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B14309103.png)
